N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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Overview
Description
N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Propanamide Group: The propanamide group can be introduced via an amide coupling reaction using appropriate reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base.
Introduction of 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through a nucleophilic substitution reaction, where the benzoxazole derivative reacts with 4-methylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Propanamide Derivatives: Compounds with similar propanamide groups but different aromatic rings.
4-Methylbenzyl Derivatives: Compounds with the 4-methylbenzyl group attached to different cores.
Uniqueness
N-(4-methylbenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-6-8-14(9-7-13)12-19-17(21)10-11-20-15-4-2-3-5-16(15)23-18(20)22/h2-9H,10-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNHJBUIVTOAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322231 |
Source
|
Record name | N-[(4-methylphenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851988-89-1 |
Source
|
Record name | N-[(4-methylphenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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